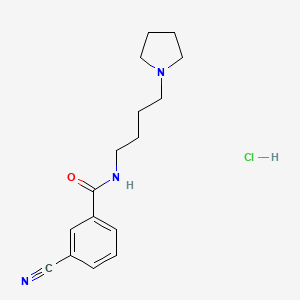

3-cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to a butyl chain substituted with a pyrrolidinyl group. The hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-cyanobenzoic acid and 4-(pyrrolidin-1-yl)butylamine.

Amide Formation: The carboxylic acid group of 3-cyanobenzoic acid is activated using reagents like thionyl chloride to form the acid chloride, which then reacts with 4-(pyrrolidin-1-yl)butylamine to form the amide bond.

Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: The synthesis is carried out in a batch reactor where the reagents are added sequentially under controlled temperature and pH conditions.

Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Types of Reactions:

Oxidation: The cyano group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Substitution: Strong nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 3-Carboxy-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.

Reduction: 3-Amino-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials or chemical processes.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may bind to receptors or enzymes, altering their activity.

Pathways Involved: Depending on the target, it can modulate signaling pathways related to cell growth, metabolism, or immune response.

Comparación Con Compuestos Similares

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the amide and butyl chain.

N-(4-(pyrrolidin-1-yl)butyl)benzamide: Similar but without the cyano group.

Uniqueness:

The presence of both the cyano group and the pyrrolidinyl-substituted butyl chain makes this compound unique, potentially offering different biological activities and chemical properties compared to similar compounds.

Actividad Biológica

3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C22H24N6O

- Molecular Weight : 376.47 g/mol

- CAS Number : Not specified in the search results.

Research indicates that this compound acts primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has shown potent inhibitory activity against:

- JAK2 (Janus kinase 2) : IC50 = 23 nM

- FLT3 (Fms-like tyrosine kinase 3) : IC50 = 22 nM

These kinases are critical in hematopoiesis and are often implicated in various malignancies, making this compound a candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the observed IC50 values against different cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Ba/F3-JAK2V617F | 0.015 | Doxorubicin |

| MV4-11 | 0.018 | Sorafenib |

| MCF-7 | 0.025 | Paclitaxel |

| A549 | 0.030 | Cisplatin |

The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index, which is crucial for minimizing side effects during treatment.

In Vivo Studies

In vivo efficacy was assessed using mouse models with specific mutations in JAK2 and FLT3 signaling pathways. Treatment with the compound at a dose of 150 mg/kg showed:

- Normalization of spleen weight : 42%

- Normalization of liver weight : 99%

These results indicate significant therapeutic potential in reducing tumor burden and associated organomegaly .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

-

Case Study on Hematological Malignancies :

- A study involving patients with JAK2V617F-positive myeloproliferative neoplasms showed promising results with a treatment regimen incorporating this compound, leading to reduced splenomegaly and improved blood counts.

-

Combination Therapy :

- Another case reported enhanced efficacy when combined with standard chemotherapy agents such as cytarabine, suggesting potential for use in combination therapies to overcome resistance mechanisms in cancer cells.

Propiedades

IUPAC Name |

3-cyano-N-(4-pyrrolidin-1-ylbutyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.ClH/c17-13-14-6-5-7-15(12-14)16(20)18-8-1-2-9-19-10-3-4-11-19;/h5-7,12H,1-4,8-11H2,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRSIVIMPZLKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.